[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642623
InChI: InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
SMILES:
Molecular Formula: C21H38O3
Molecular Weight: 343.6 g/mol

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

CAS No.:

Cat. No.: VC16642623

Molecular Formula: C21H38O3

Molecular Weight: 343.6 g/mol

* For research use only. Not for human or veterinary use.

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate -

Specification

Molecular Formula C21H38O3
Molecular Weight 343.6 g/mol
IUPAC Name [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
Standard InChI Key VWYIWOYBERNXLX-FNKKQMTJSA-N
Isomeric SMILES [2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate, reflects its two key components:

  • Deuterated glycidyl group: The oxiran-2-yl (epoxide) group contains five deuterium atoms: two at the methyl position (-CD2-) and three within the epoxide ring (positions 2, 3, and 3).

  • (Z)-Octadec-9-enoate: An 18-carbon fatty acid ester with a cis double bond at the 9th position, characteristic of oleic acid derivatives .

Molecular Formula and Weight

  • Molecular formula: C21H33D5O3 (deuterated form of C21H38O3).

  • Molecular weight: 343.5 g/mol (calculated by substituting five hydrogen atoms with deuterium in the non-deuterated analog’s mass of 338.5 g/mol) .

Structural Features

  • Epoxide ring: The three-membered oxirane ring introduces significant ring strain, enhancing reactivity for nucleophilic attacks.

  • Deuterium labeling: Positions of deuterium substitution are critical for isotopic tracing in mass spectrometry .

  • Oleate backbone: The (Z)-configuration at C9 ensures a bent chain geometry, influencing solubility and intermolecular interactions .

Physicochemical Properties

Computed Properties (Non-Deuterated Analog)

PropertyValue
XLogP3-AA7.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count18
Topological Polar SA38.8 Ų

Impact of Deuteration

  • Boiling/melting points: Minor increases due to higher atomic mass of deuterium.

  • Spectroscopic profiles: Distinct NMR and IR signatures (e.g., absence of C-D stretching peaks in IR ~2200 cm⁻¹) .

Applications in Research

Analytical Chemistry

  • Internal standard: Deuterated glycidyl esters are used in liquid chromatography-mass spectrometry (LC-MS) to quantify glycidyl esters in refined oils, which are potential carcinogens .

  • Isotope dilution assays: Enhances accuracy in detecting trace-level contaminants by compensating for matrix effects .

Metabolic Studies

  • Tracer for lipid metabolism: The deuterium label allows tracking of oleic acid epoxidation pathways in vivo, elucidating roles in inflammation and cell signaling .

  • Protein adduct analysis: Identifies biomolecular targets of reactive epoxide intermediates, aiding toxicity assessments .

Analytical Characterization

Spectroscopic Data

  • NMR (Non-Deuterated Analog):

    • ¹H NMR: Epoxide protons at δ 3.1–3.3 ppm; olefinic protons at δ 5.3–5.4 ppm .

    • ¹³C NMR: Epoxide carbons at δ 44–52 ppm; carbonyl carbon at δ 172 ppm .

  • Mass Spectrometry:

    • Characteristic fragmentation at the ester bond (m/z 339 for non-deuterated form) .

Chromatographic Behavior

  • Reverse-phase HPLC: Elutes later than non-polar triglycerides due to the polar epoxide group .

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